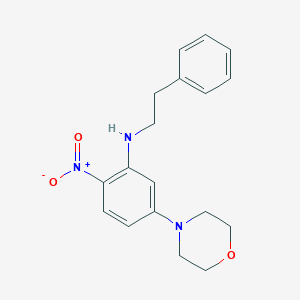
5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline is a complex organic compound that features a morpholine ring, a nitro group, and a phenylethylamine moiety
Preparation Methods
The synthesis of 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps. One common method starts with the nitration of aniline derivatives, followed by the introduction of the morpholine ring through nucleophilic substitution. The phenylethylamine moiety is then attached via reductive amination. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. Major products depend on the specific reaction conditions but often include reduced or substituted derivatives of the original compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds include other nitroaniline derivatives and morpholine-containing molecules. Compared to these, 5-(morpholin-4-yl)-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 4-n
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-nitro-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C18H21N3O3/c22-21(23)18-7-6-16(20-10-12-24-13-11-20)14-17(18)19-9-8-15-4-2-1-3-5-15/h1-7,14,19H,8-13H2 |
InChI Key |
WQSWHZLIMLKHST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(4-bromophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11514918.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![3-(Adamantan-1-YL)-1-(3-{[(adamantan-1-YL)(methyl)carbamoyl]amino}phenyl)-3-methylurea](/img/structure/B11514927.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11514931.png)
![2-{[2-Hydroxy-3-(morpholin-4-yl)propyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11514936.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide](/img/structure/B11514942.png)
![8-(azepan-1-yl)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514944.png)
![5-(cyclohexylamino)-3-(4-methylphenyl)-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11514950.png)
![N'-[2-(1,3-Dimethyl-8-morpholin-4-yl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-ethyl]-N,N-dimethyl-formamidine](/img/structure/B11514955.png)
![4-fluoro-N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]benzohydrazide](/img/structure/B11514961.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11514969.png)
![6,7-Diethoxy-1-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11514970.png)
![N-(2-methoxyethyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11514975.png)
